Diguanosine pentaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gpppppg, also known as guanosine pentaphosphate guanosine, is a dinucleotide cap analog. It is a synthetic compound used in various biochemical and structural studies. This compound is particularly significant in the study of messenger ribonucleic acid (mRNA) and small nuclear ribonucleic acid (snRNA) cap structures, which play crucial roles in the regulation of gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine pentaphosphate guanosine typically involves the chemical coupling of guanosine monophosphate with guanosine tetraphosphate. This process requires the use of specific reagents and catalysts to facilitate the formation of the pentaphosphate linkage. The reaction conditions often include controlled temperature and pH to ensure the stability and efficiency of the synthesis.
Industrial Production Methods
Industrial production of guanosine pentaphosphate guanosine involves large-scale chemical synthesis using automated systems. These systems are designed to optimize the yield and purity of the compound. The process includes multiple purification steps, such as chromatography, to remove any impurities and ensure the final product meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Guanosine pentaphosphate guanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of guanosine pentaphosphate guanosine. These derivatives are often used in further biochemical and structural studies to understand the properties and functions of the compound.
Scientific Research Applications
Guanosine pentaphosphate guanosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of dinucleotide cap structures.
Biology: It plays a crucial role in the study of mRNA and snRNA cap structures, which are essential for the regulation of gene expression.
Medicine: It is used in the development of therapeutic agents targeting mRNA and snRNA cap structures to treat various diseases.
Industry: It is used in the production of synthetic nucleotides and other biochemical reagents for research and industrial applications.
Mechanism of Action
The mechanism of action of guanosine pentaphosphate guanosine involves its interaction with specific molecular targets, such as enzymes and proteins involved in the regulation of gene expression. The compound binds to these targets and modulates their activity, leading to changes in the expression of specific genes. The pathways involved in this process include various signaling and regulatory pathways that control gene expression at the transcriptional and post-transcriptional levels.
Comparison with Similar Compounds
Similar Compounds
Guanosine tetraphosphate guanosine (Gppppg): A similar dinucleotide cap analog with one less phosphate group.
Guanosine triphosphate guanosine (Gpppg): Another similar compound with two less phosphate groups.
Guanosine diphosphate guanosine (Gppg): A dinucleotide cap analog with three less phosphate groups.
Uniqueness
Guanosine pentaphosphate guanosine is unique due to its specific pentaphosphate linkage, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it particularly valuable in the study of mRNA and snRNA cap structures and their roles in gene expression regulation.
Properties
CAS No. |
78101-73-2 |
---|---|
Molecular Formula |
C20H29N10O24P5 |
Molecular Weight |
948.4 g/mol |
IUPAC Name |
bis[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O24P5/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(49-17)1-47-55(37,38)51-57(41,42)53-59(45,46)54-58(43,44)52-56(39,40)48-2-6-10(32)12(34)18(50-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
InChI Key |
RELSGTOCAPVUGP-MHARETSRSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.